6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane
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Overview
Description
- It features an epoxide-O atom fused to a pyrrolidyl ring, with the N atom forming the “flap” of the envelope conformation.
- The 4-methoxyphenyl group is orthogonal to the pyrrolidyl ring, and the N-bound ethyl ester group is twisted with respect to the ring.
- In the crystal structure, it forms linear supramolecular chains along the c-axis through methine-C—H···O(carbonyl) interactions, along with weak benzene-C—H···O(epoxide) and methine-C—H···O(methoxy) interactions .
6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane: , is a chemical compound with the molecular formula CHNO.
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited, but it likely involves modifications of existing synthetic pathways.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.
Biological Studies: Explore its interactions with biological targets (enzymes, receptors, etc.).
Materials Science: Assess its use in materials, such as polymers or catalysts.
Mechanism of Action
- The exact mechanism remains elusive due to limited research. it likely interacts with specific cellular components or enzymes, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic compounds with similar functional groups, such as spiro compounds or azabicyclohexanes.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H14N2O/c1-14-10-5-3-9(4-6-10)11-12-7-2-8-13(11)12/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
UIWIYOREYXUDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3N2CCC3 |
Origin of Product |
United States |
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